3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenyl group attached to a cyclohexene ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves several steps. One common method includes the reaction of 3-chloroaniline with cyclohex-2-en-1-one in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorophenyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Scientific Research Applications
3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: This compound also contains a chlorophenyl group and is studied for its biological activities.
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile:
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives: These compounds are used in antimicrobial research and share structural similarities with this compound.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C18H16ClNO |
---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
3-(3-chloroanilino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H16ClNO/c19-15-7-4-8-16(11-15)20-17-9-14(10-18(21)12-17)13-5-2-1-3-6-13/h1-8,11-12,14,20H,9-10H2 |
InChI Key |
JAZZRKZHLVYQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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